molecular formula C5H9NO B1582230 Piperidin-3-one CAS No. 50717-82-3

Piperidin-3-one

Cat. No.: B1582230
CAS No.: 50717-82-3
M. Wt: 99.13 g/mol
InChI Key: USISRUCGEISZIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidin-3-one is an organic compound belonging to the class of piperidines, which are six-membered heterocyclic amines containing one nitrogen atom. This compound is characterized by a ketone functional group at the third position of the piperidine ring. This compound is significant in organic synthesis and pharmaceutical research due to its versatile chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Piperidin-3-one can be synthesized through various methods. One common synthetic route involves the cyclization of 1,5-diaminopentane with a suitable oxidizing agent. Another method includes the hydrogenation of pyridine derivatives under specific conditions. The reaction conditions typically involve the use of catalysts such as palladium or platinum and hydrogen gas at elevated temperatures and pressures.

Industrial Production Methods

In industrial settings, this compound is often produced via the hydrogenation of pyridine using a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production. The reaction is carried out under high pressure and temperature to ensure complete conversion of pyridine to this compound.

Chemical Reactions Analysis

Types of Reactions

Piperidin-3-one undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound N-oxide using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The ketone group in this compound can be reduced to form piperidin-3-ol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions where the nitrogen atom is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles under acidic or basic conditions

Major Products

    Oxidation: this compound N-oxide

    Reduction: Piperidin-3-ol

    Substitution: Various substituted this compound derivatives

Scientific Research Applications

Piperidin-3-one has numerous applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Comparison with Similar Compounds

Piperidin-3-one can be compared with other similar compounds such as:

    Piperidine: Lacks the ketone functional group and has different chemical reactivity and biological activities.

    Piperidin-4-one: Similar structure but with the ketone group at the fourth position, leading to different chemical and biological properties.

    Piperidine N-oxide: An oxidized form of piperidine with distinct chemical reactivity.

This compound is unique due to the presence of the ketone group at the third position, which significantly influences its chemical behavior and biological activities.

Properties

IUPAC Name

piperidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c7-5-2-1-3-6-4-5/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USISRUCGEISZIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00275059
Record name piperidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50717-82-3
Record name piperidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperidin-3-one
Reactant of Route 2
Piperidin-3-one
Reactant of Route 3
Piperidin-3-one
Reactant of Route 4
Piperidin-3-one
Reactant of Route 5
Piperidin-3-one
Reactant of Route 6
Piperidin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.